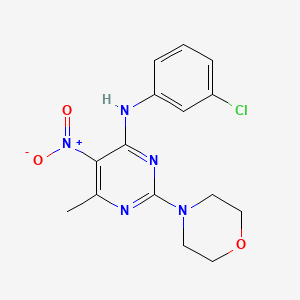
8-(2,4-Diamino-phenylazo)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(1E)-2-(2,4-DIAMINOPHENYL)DIAZEN-1-YL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a diazenyl group attached to a purine ring system. The presence of the diazenyl group and the purine ring makes this compound of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1E)-2-(2,4-DIAMINOPHENYL)DIAZEN-1-YL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves the following steps:
Diazotization Reaction: The starting material, 2,4-diaminophenyl, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-[(1E)-2-(2,4-DIAMINOPHENYL)DIAZEN-1-YL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the diazenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
8-[(1E)-2-(2,4-DIAMINOPHENYL)DIAZEN-1-YL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain cancers and infectious diseases.
Industry: Used in the development of dyes and pigments due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 8-[(1E)-2-(2,4-DIAMINOPHENYL)DIAZEN-1-YL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.
Pathways Involved: It may interfere with DNA synthesis and repair, leading to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2,4-DIAMINOPHENYL)DIAZEN-1-YL]PHENOL: Similar in structure but lacks the purine ring.
4-[(E)-2-{3-[(E)-2-(2,4-DIAMINOPHENYL)DIAZEN-1-YL]PHENYL}DIAZEN-1-YL]BENZENE-1,3-DIAMINE: Another diazenyl derivative with different substituents.
Uniqueness
8-[(1E)-2-(2,4-DIAMINOPHENYL)DIAZEN-1-YL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to the presence of both the diazenyl group and the purine ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H14N8O2 |
|---|---|
Molekulargewicht |
314.30 g/mol |
IUPAC-Name |
8-[(2,4-diaminophenyl)diazenyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H14N8O2/c1-20-10-9(11(22)21(2)13(20)23)16-12(17-10)19-18-8-4-3-6(14)5-7(8)15/h3-5H,14-15H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
PFWQLSQPWDMOHC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N=NC3=C(C=C(C=C3)N)N |
Löslichkeit |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B11636583.png)
![3-amino-7,7-dimethyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11636584.png)
![2-(2-Hydroxy-1-naphthyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11636585.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636588.png)

![(7Z)-7-(3,4-dimethoxybenzylidene)-3-(3-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11636634.png)
![2-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11636642.png)
![prop-2-en-1-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11636644.png)
![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636650.png)
![(4Z)-4-[(2-hydroxy-8-methylquinolin-3-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11636651.png)
![(6Z)-5-imino-6-[(5-methylfuran-2-yl)methylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636652.png)


![(3Z)-3-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]-1-benzyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11636669.png)
